In Vivo Antileukemic Activity (P-388): Dehydrobruceantarin Demonstrates Marginal Activity vs. Potent Bruceantin
In the National Cancer Institute's P-388 lymphocytic leukemia mouse model, dehydrobruceantarin exhibited only 'marginal' antileukemic activity, in stark contrast to the 'potent' activity of bruceantin and bruceantinol, which were active over a 50- to 100-fold dosage range [1]. Bruceantarin showed 'moderate' activity against the same system [1]. This graded activity profile provides a clear basis for selecting dehydrobruceantarin as a low-activity control or as a starting point for SAR studies aimed at understanding the structural basis for activity loss in dehydro quassinoids.
| Evidence Dimension | In vivo antileukemic activity against P-388 lymphocytic leukemia in mice |
|---|---|
| Target Compound Data | Marginal activity (no quantitative ED50 reported) |
| Comparator Or Baseline | Bruceantin: Potent activity, active over 50- to 100-fold dosage range; Bruceantarin: Moderate activity |
| Quantified Difference | Qualitative ranking: Potent (Bruceantin) > Moderate (Bruceantarin) > Marginal (Dehydrobruceantarin) |
| Conditions | In vivo P-388 lymphocytic leukemia mouse model, assayed under National Cancer Institute protocols |
Why This Matters
This direct, head-to-head comparison in a standard NCI antileukemic assay defines the compound's position on the activity spectrum and justifies its procurement as a low-activity reference standard for SAR studies.
- [1] Kupchan, S. M.; Lacadie, J. A. Tumor inhibitors. 101. Dehydroailanthinone, a new antileukemic quassinoid from Pierreodendron kerstingii. J. Org. Chem. 1975, 40 (5), 654–657. View Source
